molecular formula C12H16N2OS B8274226 dimethylthiocarbamic acid S-(2-aminoindan-5-yl) ester

dimethylthiocarbamic acid S-(2-aminoindan-5-yl) ester

Cat. No.: B8274226
M. Wt: 236.34 g/mol
InChI Key: ADZFEODMQIEGSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethylthiocarbamic acid S-(2-aminoindan-5-yl) ester is a useful research compound. Its molecular formula is C12H16N2OS and its molecular weight is 236.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H16N2OS

Molecular Weight

236.34 g/mol

IUPAC Name

S-[(2-amino-2,3-dihydro-1H-inden-5-yl)] N,N-dimethylcarbamothioate

InChI

InChI=1S/C12H16N2OS/c1-14(2)12(15)16-11-4-3-8-5-10(13)6-9(8)7-11/h3-4,7,10H,5-6,13H2,1-2H3

InChI Key

ADZFEODMQIEGSX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)SC1=CC2=C(CC(C2)N)C=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 3-neck flask, equipped with a reflux condensor and mechanical stirrer, is charged with EtOH (98 mL) and dimethylthiocarbamic acid S-[2-(1,3-dioxo-1,3-dihydroisoindol-2-yl)indan-5-yl] ester (6.9 g; 20.6 mmol). Hydrazine (5.8 mL; 186 mmol) is added in 1-portion at RT and the reaction was refluxed with mechanical stirring for 30 min. The reaction is cooled to RT and the gelatinous, white solid is filtered and washed with ether several times. The ether washes are combined, evaporated under reduced pressure and the crude residue was further triturated with ether, filtered and the ether evaporated under reduced pressure to afford 4.6 g (95%) of dimethylthiocarbamic acid S-[2-aminoindan-5-yl) ester as a brown oil.
Quantity
5.8 mL
Type
reactant
Reaction Step One
Name
dimethylthiocarbamic acid S-[2-(1,3-dioxo-1,3-dihydroisoindol-2-yl)indan-5-yl] ester
Quantity
6.9 g
Type
reactant
Reaction Step Two
Name
Quantity
98 mL
Type
solvent
Reaction Step Two

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